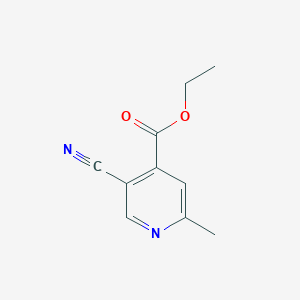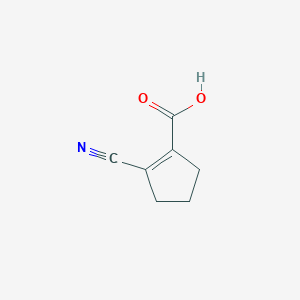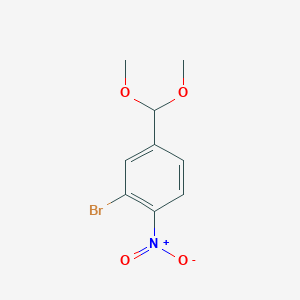
2-Bromo-4-diméthoxyméthyl-nitrobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-dimethoxymethyl-nitrobenzene is an organic compound with the molecular formula C9H10BrNO4. It is characterized by the presence of a bromine atom, a nitro group, and a dimethoxymethyl group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .
Applications De Recherche Scientifique
2-Bromo-4-dimethoxymethyl-nitrobenzene is used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitro and bromine-containing compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
It’s known that benzene derivatives often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
The mode of action of 2-Bromo-4-dimethoxymethyl-nitrobenzene involves electrophilic aromatic substitution . The compound, being a benzene derivative, can undergo this reaction because aromaticity is maintained . The process involves two steps:
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence a variety of biochemical pathways depending on their specific substituents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-4-dimethoxymethyl-nitrobenzene can be synthesized from 3-bromo-4-nitrobenzaldehyde and trimethoxymethane. The reaction involves the formation of the dimethoxymethyl group through a condensation reaction .
Industrial Production Methods: The industrial production of 2-Bromo-4-dimethoxymethyl-nitrobenzene typically involves large-scale synthesis using the same starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-4-dimethoxymethyl-nitrobenzene can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The dimethoxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethyl sulfoxide, and catalysts like palladium or copper.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Reduction reactions produce 2-bromo-4-dimethoxymethyl-aniline.
- Oxidation reactions result in aldehydes or carboxylic acids .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methoxymethyl-nitrobenzene
- 2-Bromo-4-ethoxymethyl-nitrobenzene
- 2-Bromo-4-dimethylaminomethyl-nitrobenzene
Comparison: 2-Bromo-4-dimethoxymethyl-nitrobenzene is unique due to the presence of the dimethoxymethyl group, which provides distinct reactivity and chemical properties compared to its analogs. The methoxy groups can undergo specific reactions that are not possible with other substituents, making this compound valuable in certain synthetic and research applications .
Propriétés
IUPAC Name |
2-bromo-4-(dimethoxymethyl)-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-9(15-2)6-3-4-8(11(12)13)7(10)5-6/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZGRDVURZBPIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)[N+](=O)[O-])Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648735 |
Source


|
| Record name | 2-Bromo-4-(dimethoxymethyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929095-57-8 |
Source


|
| Record name | 2-Bromo-4-(dimethoxymethyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
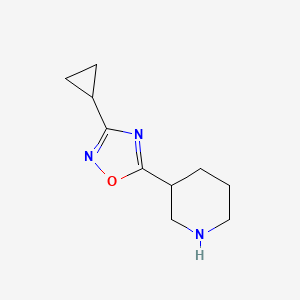
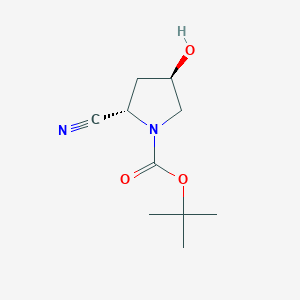
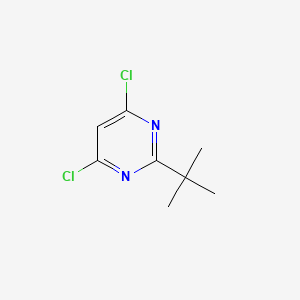
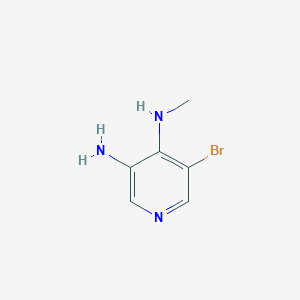
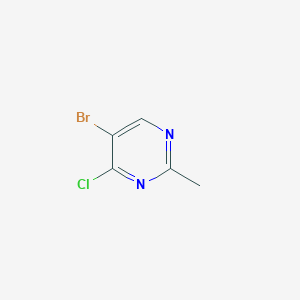
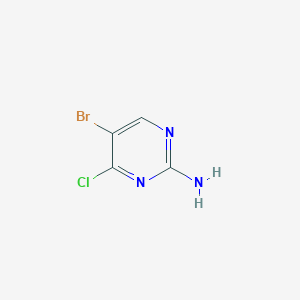
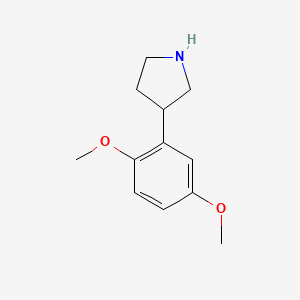
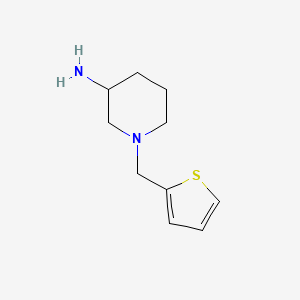
![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)
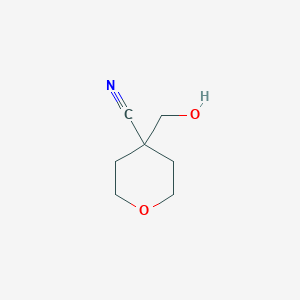

![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)
